2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furan and oxadiazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl derivatives to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions. The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their function. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzonitrile: Another compound with a similar aromatic structure but different functional groups.
2-Amino-5-chlorobenzonitrile: Shares the chloro and amino groups but lacks the furan and oxadiazole rings.
5-Bromo-2-fluorobenzonitrile: Contains halogen substituents similar to the chloro group in the target compound.
Uniqueness
What sets 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole apart is its combination of furan and oxadiazole rings, which confer unique chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5/c1-9-11(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)10-4-5-12(18)13(7-10)21(22)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBIVFRLNXLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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